2-(3,3-dimethyl-2-oxobutoxy)-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

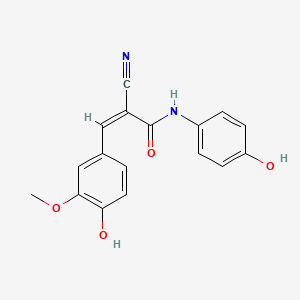

Isoindole-1,3(2H)-dione derivatives, including structures similar to 2-(3,3-dimethyl-2-oxobutoxy)-1H-isoindole-1,3(2H)-dione, are significant in chemical research due to their planar configurations and potential for forming weak intermolecular interactions, which influence their chemical behavior and applications (Tariq et al., 2010).

Synthesis Analysis

The synthesis of isoindole-1,3(2H)-dione derivatives often involves palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, leading to various 2-substituted isoindole-1,3-diones. This method demonstrates flexibility across different functional groups, showing the versatility of synthesis techniques for these compounds (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure of isoindole-1,3(2H)-dione derivatives is characterized by planarity and the potential for weak C—H⋯O interactions. These interactions contribute to the stabilization of the molecular structure in the crystalline form, highlighting the significance of molecular geometry in determining the physical properties of these compounds (Tariq et al., 2010).

Chemical Reactions and Properties

Isoindole-1,3(2H)-dione derivatives participate in various chemical reactions, including carbonylative cyclization, which is a critical step in synthesizing these compounds. The presence of functional groups like methoxy, alcohol, ketone, and nitro groups affects their reactivity and the outcomes of these reactions, demonstrating the chemical versatility of these compounds (Worlikar & Larock, 2008).

Physical Properties Analysis

The crystal structure and weak intermolecular interactions play a crucial role in determining the physical properties of isoindole-1,3(2H)-dione derivatives. These interactions lead to the formation of zigzag chains in the crystal, affecting the compound's solubility, melting point, and other physical characteristics (Tariq et al., 2010).

Chemical Properties Analysis

The chemical properties of isoindole-1,3(2H)-dione derivatives, such as reactivity and stability, are influenced by their molecular structure and the nature of substituents. The synthesis methods and the resulting chemical reactions underscore the compound's capacity for modifications and derivatization, leading to a wide range of potential applications in chemical synthesis and material science (Worlikar & Larock, 2008).

科学的研究の応用

Synthesis and Characterization

One study discusses the synthesis and characterization of compounds related to isoindole-diones, highlighting their potential in the field of antimicrobial activity. For instance, Sabastiyan and Suvaikin (2012) synthesized a new Mannich base 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, demonstrating significant antimicrobial activity (Sabastiyan & Suvaikin, 2012).

Organocatalytic Synthesis

T. Bui, N. Candeias, and C. Barbas (2010) developed a novel aminooxygenation of oxindoles with nitrosobenzene, catalyzed by a newly designed quinidine dimer. This method offers a general organocatalytic approach to the synthesis of 3-hydroxyoxindole derivatives, showcasing the versatility of similar compounds in synthetic chemistry (Bui, Candeias, & Barbas, 2010).

Corrosion Inhibition

In the context of green and environmentally friendly substances, Chafiq et al. (2020) studied two new compounds for their inhibition properties in protecting mild steel in acidic solutions, indicating the relevance of isoindole-1,3-dione derivatives in corrosion protection (Chafiq et al., 2020).

Spectral and Structural Studies

I. Binev et al. (1999) investigated the spectral and structural changes of 1-H-isoindole-1,3(2H)-dione (phthalimide) and its derivatives, emphasizing the importance of these compounds in understanding chemical interactions at a molecular level (Binev et al., 1999).

Novel Synthesis Approaches

Research by Worlikar and Larock (2008) on the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones highlights innovative methods in synthesizing these compounds, which could have broad applications in medicinal chemistry and materials science (Worlikar & Larock, 2008).

特性

IUPAC Name |

2-(3,3-dimethyl-2-oxobutoxy)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)11(16)8-19-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJZKVCHNVZXEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CON1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-dimethyl-2-oxobutoxy)-1H-isoindole-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)

![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)

![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)